3,5-dimethyl-N'-nitropyrazole-1-carboximidamide
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Description
3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide is a chemical compound with the molecular formula C6H9N5O2 . It has a molecular weight of 183.17 .
Synthesis Analysis
A new approach to the synthesis of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . The known method of its preparation in the presence of acetic acid was improved .Molecular Structure Analysis
The structure of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide is characterized by NMR, IR spectroscopy, and X-ray diffraction analysis . It is achiral, with no defined stereocenters .Chemical Reactions Analysis
The reaction of acetylacetone with semicarbazide and its derivatives resulted in monocyclic 3,5-dimethyl-N-nitropyrazole-1-carbox-amide, monocyclic 5-hydroxy-3,5-dimethyl-2-pyrazoline, and bicyclic bis(3,5-dimethylpyrazole-1-carbonyl)hydrazine .Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide include a molecular weight of 183.17 . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.Properties
CAS No. |
2946-89-6 |
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Molecular Formula |
C6H9N5O2 |
Molecular Weight |
183.17 g/mol |
IUPAC Name |
3,5-dimethyl-N'-nitropyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H9N5O2/c1-4-3-5(2)10(8-4)6(7)9-11(12)13/h3H,1-2H3,(H2,7,9) |
InChI Key |
YJQYMUPERFRTJO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NN1/C(=N\[N+](=O)[O-])/N)C |
SMILES |
CC1=CC(=NN1C(=N[N+](=O)[O-])N)C |
Canonical SMILES |
CC1=CC(=NN1C(=N[N+](=O)[O-])N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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